![molecular formula C26H19NO4S B2830096 N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide CAS No. 36062-31-4](/img/structure/B2830096.png)

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

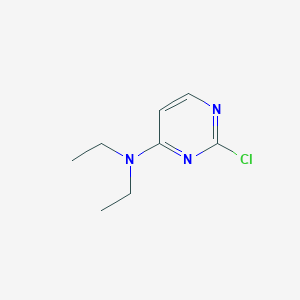

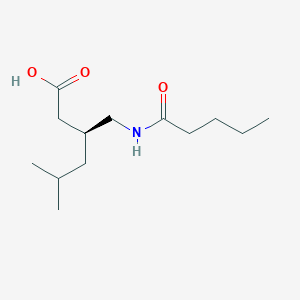

N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide is a useful research compound. Its molecular formula is C26H19NO4S and its molecular weight is 441.5. The purity is usually 95%.

The exact mass of the compound N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has delved into synthesizing and characterizing compounds with sulfonamide moieties and naphthalene derivatives, highlighting their significant potential in various scientific applications. For instance, El-Gaby et al. (2018) synthesized a series of sulfonamide derivatives, exploring their antimicrobial activities through in vitro qualitative and quantitative assays. This study underscores the importance of structural modifications in enhancing biological activity and offers a foundation for further exploration of related compounds in medicinal chemistry and microbiology (El-Gaby et al., 2018).

Antibacterial Applications

The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides has shown potent antibacterial properties. Abbasi et al. (2015) illustrated how these derivatives exhibit significant antibacterial and anti-enzymatic activities against various bacterial strains, positioning them as promising candidates for developing new antimicrobial agents (Abbasi et al., 2015).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions, demonstrating 24 times fluorescence enhancement in its presence. This probe's structure and interaction with Al3+ ions, supported by mass spectral data and DFT computational study, highlight its utility in intracellular detection and antimicrobial activity assessment. Such compounds are invaluable tools in biochemistry and cellular biology for probing and imaging specific ions within cellular environments (Mondal et al., 2015).

Wirkmechanismus

Target of Action

Benzenesulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives have been shown to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, leading to a variety of downstream effects.

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially affect a variety of biochemical pathways, given the role of these enzymes in maintaining ph balance and facilitating various biochemical reactions .

Result of Action

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially disrupt cellular ph balance and other biochemical processes, leading to a variety of cellular effects .

Biochemische Analyse

Biochemical Properties

N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In cellular studies, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide has demonstrated significant effects on various types of cells. For example, it has been found to have anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit carbonic anhydrase IX, potentially affecting the enzyme’s activity and thus influencing cellular processes .

Eigenschaften

IUPAC Name |

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHQSSKCNONIFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)

![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2830029.png)

![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)